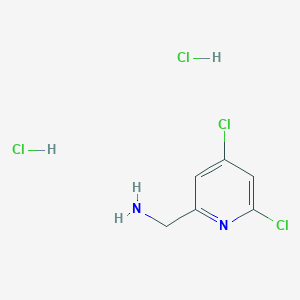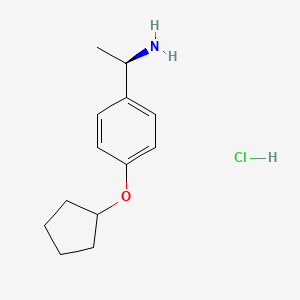
(R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride, also known as R-1-2-chloro-4-methylphenyl ethan-1-amine hydrochloride, is a synthetic compound used in scientific research. It is a chiral compound, meaning it has two possible orientations, or enantiomers, that may be either left-handed or right-handed. It has a variety of applications in the laboratory, including being used as a catalyst, a reagent, and a substrate in various chemical reactions.
Aplicaciones Científicas De Investigación
(R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride-4-methylphenyl ethan-1-amine hydrochloride has a variety of applications in scientific research. It is used as a catalyst in the synthesis of other compounds, such as in the synthesis of aryl amines and cyclic amines. It is also used as a reagent in the synthesis of other compounds, such as in the synthesis of carboxylic acids and aldehydes. Finally, it is used as a substrate in the synthesis of various compounds, such as in the synthesis of polymers and polysaccharides.
Mecanismo De Acción
The mechanism of action of (R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride-4-methylphenyl ethan-1-amine hydrochloride is not yet fully understood. However, it is believed to act as a catalyst in various chemical reactions. It is thought to facilitate the formation of new bonds between molecules, resulting in the formation of new compounds. It is also believed to act as a reagent in various reactions, resulting in the formation of new molecules. Finally, it is believed to act as a substrate in various reactions, resulting in the formation of new polymers and polysaccharides.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride-4-methylphenyl ethan-1-amine hydrochloride are not yet fully understood. However, it is believed to have a variety of effects on the body. It is thought to act as a stimulant, resulting in increased alertness and energy levels. It is also believed to act as an antioxidant, helping to protect cells from damage caused by free radicals. Finally, it is believed to have anti-inflammatory properties, helping to reduce inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride-4-methylphenyl ethan-1-amine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, making it a cost-effective choice for many experiments. It is also relatively stable, meaning it is not easily degraded or broken down. Finally, it is relatively non-toxic, meaning it is safe to use in laboratory experiments.
However, there are also some limitations to using (R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride-4-methylphenyl ethan-1-amine hydrochloride in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. It is also not very soluble in organic solvents, making it difficult to use in organic reactions. Finally, it is not very stable in the presence of acids or bases, making it difficult to use in acidic or basic conditions.
Direcciones Futuras
There are a variety of potential future directions for research involving (R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride-4-methylphenyl ethan-1-amine hydrochloride. One potential direction is to further investigate its biochemical and physiological effects, in order to better understand its mechanism of action. Another potential direction is to explore its potential applications in the pharmaceutical industry, in order to develop new drugs or treatments. Finally, another potential direction is to explore its potential applications in the food industry, in order to develop new food additives or preservatives.
Métodos De Síntesis
(R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride-4-methylphenyl ethan-1-amine hydrochloride is synthesized through a multi-step process. The first step involves the reaction of 2-chloro-4-methylphenyl ethan-1-amine with hydrochloric acid in the presence of a strong base such as potassium hydroxide. This reaction results in the formation of the hydrochloride salt of the amine. The second step involves the reduction of the amine to its corresponding amine hydrochloride using a reducing agent such as sodium borohydride or lithium aluminum hydride. The final step involves the purification of the amine hydrochloride by recrystallization.
Propiedades
IUPAC Name |
(1R)-1-(2-chloro-4-methylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-6-3-4-8(7(2)11)9(10)5-6;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNZNPGAVQTLAJ-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](C)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[S(R)]-N-[(1S)-1-[1,1'-biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291549.png)

![[S(R)]-N-[(S)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291553.png)
![N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291557.png)
![[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyPh][2-(dicyclohexylphosphino)Ph]Me]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6291564.png)

![[S(R)]-N-[(R)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291575.png)






